molecular formula C13H13NO3S B1681828 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- CAS No. 587852-28-6

2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-

Cat. No. B1681828
M. Wt: 263.31 g/mol
InChI Key: GBWOSXZUTXXXQF-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 . It is also known by the synonym SMI-16a . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

The synthesis of thiazolidinedione derivatives, including 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, can be achieved through the Knoevenagel condensation . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .


Molecular Structure Analysis

The molecular structure of 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]- consists of a five-membered thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidinedione derivatives, including 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Scientific Research Applications

Antibacterial and Antifungal Activities

2,4-Thiazolidinedione derivatives demonstrate significant antibacterial and antifungal activities. A study found that novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which were synthesized by combining medicinally known, biologically active molecules with a thiazolidinedione ring, showed good to excellent antibacterial activity, especially compounds bearing pyridine or piperazine moieties. Some of these compounds also exhibited good antifungal activity (Mohanty et al., 2015).

Anticancer and Antidiabetic Agents

Research on 2,4-Thiazolidinedione derivatives has shown promising results in the development of anticancer and antidiabetic agents. A comprehensive review highlighted the medicinal perspective of these compounds, revealing their potential as antimicrobial, antitumor, and antidiabetic agents. The review covers recent developments in TZD derivatives as lead molecules against various clinical disorders (Singh et al., 2022).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their effectiveness as corrosion inhibitors. A study focusing on two thiazolidinedione derivatives explored their role as inhibitors for mild steel corrosion in hydrochloric acid solution. The findings suggest that these compounds can serve as effective corrosion inhibitors, offering a protective layer to the metal surface (Yadav et al., 2015).

Antioxidant Activity

The antioxidant properties of 2,4-thiazolidinedione derivatives were assessed, revealing their potential in combating oxidative stress. A study evaluated the antioxidant activity of these derivatives using the DPPH assay method, finding that certain compounds exhibited promising antioxidant activities, suggesting their utility in therapeutic applications (Shahnaz, 2013).

Safety And Hazards

The compound is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOSXZUTXXXQF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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